molecular formula C12H17N3O2 B294124 N-[3-(propionylamino)propyl]nicotinamide

N-[3-(propionylamino)propyl]nicotinamide

Cat. No.: B294124
M. Wt: 235.28 g/mol
InChI Key: DNEHHKRYZDYQJE-UHFFFAOYSA-N
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Description

N-[3-(propionylamino)propyl]nicotinamide is a nicotinamide derivative characterized by a propionylamino-propyl side chain attached to the nicotinamide core. Nicotinamide, the amide form of vitamin B3 (niacin), plays a critical role in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+).

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-[3-(propanoylamino)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-2-11(16)14-7-4-8-15-12(17)10-5-3-6-13-9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,16)(H,15,17)

InChI Key

DNEHHKRYZDYQJE-UHFFFAOYSA-N

SMILES

CCC(=O)NCCCNC(=O)C1=CN=CC=C1

Canonical SMILES

CCC(=O)NCCCNC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Nicotinamide and Derivatives

Nicotinamide (base structure)

  • Structure: Lacks the propionylamino-propyl side chain.
  • Function : Direct precursor to NAD+; essential for redox reactions and DNA repair.
  • Solubility : Highly water-soluble due to polar amide group.

N-[3-aminopropyl]nicotinamide

  • Modification: Features a 3-aminopropyl group instead of propionylamino-propyl.
  • Impact: The amino group increases hydrophilicity and may facilitate conjugation with other molecules. However, the absence of propionylation reduces metabolic stability compared to the target compound.

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide (from )

  • Structure: Contains a dimethylamino-propylamino group.
  • Key Difference : The tertiary amine introduces cationic character, enhancing solubility in acidic environments. This contrasts with the neutral propionylamide group in the target compound, which may favor passive diffusion across biological membranes .

Acylated and Aromatic Derivatives

3-Chloro-N-phenyl-phthalimide (from )

  • Structure : Aromatic phthalimide core with a chloro and phenyl substituent.
  • Applications: Used as a monomer in polyimide synthesis due to its thermal stability and rigidity .
  • Comparison: Unlike the target compound, this phthalimide derivative lacks a nicotinamide moiety and is non-biological in application. However, both compounds feature amide bonds, highlighting the versatility of this functional group in diverse chemical contexts.

Ketoprofen-Alanine Ureidoamide Derivative (from )

  • Structure: Combines a propionic acid (NSAID) backbone with amino alcohol and ureido groups.
  • Function : Designed as a prodrug for enhanced anti-inflammatory activity.
  • Contrast : The target compound’s nicotinamide core suggests a metabolic or enzymatic target, whereas this derivative focuses on cyclooxygenase inhibition.

Alkylamine and Nitrosamine Compounds

N-Nitrosodi-n-propylamine (from )

  • Structure : Nitrosamine with two n-propyl groups.
  • Toxicity: Classified as a carcinogen due to nitroso group reactivity .
  • Divergence: Despite sharing propyl chains, the target compound lacks the nitroso moiety, avoiding genotoxic risks. This underscores the importance of functional groups in determining biological safety.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Application Bioactivity/Safety Profile
N-[3-(propionylamino)propyl]nicotinamide Nicotinamide Propionylamino-propyl Metabolic modulation (inferred) Likely non-toxic; unstudied
Nicotinamide Nicotinamide Amide NAD+ biosynthesis Safe; essential nutrient
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polymer synthesis Industrial use; low bioavailability
N-Nitrosodi-n-propylamine Nitrosamine Nitroso, n-propyl None (carcinogen) Highly toxic; mutagenic

Research Findings and Gaps

  • Biological Potential: Nicotinamide derivatives are known to modulate sirtuins and PARPs, enzymes involved in aging and inflammation. The propionyl group may prolong half-life compared to shorter-chain analogs .
  • Data Limitations: No direct pharmacological or toxicological studies on this compound were found.

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